![molecular formula C18H13N3S2 B14643142 4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione CAS No. 52978-97-9](/img/structure/B14643142.png)
4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This compound features a quinazoline core substituted with an amino group at the 4-position, a naphthyl sulfanyl group at the 6-position, and a thione group at the 2-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives.
Introduction of the Thione Group: The thione group at the 2-position can be introduced by treating the quinazoline derivative with Lawesson’s reagent or phosphorus pentasulfide.
Substitution with Naphthyl Sulfanyl Group: The naphthyl sulfanyl group can be introduced through a nucleophilic substitution reaction using naphthalen-2-thiol and an appropriate leaving group on the quinazoline core.
Amination: The amino group at the 4-position can be introduced through a nucleophilic substitution reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a catalyst, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
科学的研究の応用
4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated as a potential therapeutic agent for various diseases due to its diverse biological activities.
Industry: Utilized in the development of new materials with specific properties, such as light-emitting diodes or corrosion inhibitors.
作用機序
The mechanism of action of 4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It may modulate signaling pathways related to cell proliferation, apoptosis, or inflammation, leading to its therapeutic effects.
類似化合物との比較
Similar Compounds
4-Aminoquinazoline-2(1H)-thione: Lacks the naphthyl sulfanyl group, which may result in different biological activities.
6-[(Naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione: Lacks the amino group at the 4-position, which may affect its reactivity and biological properties.
4-Amino-6-[(phenyl)sulfanyl]quinazoline-2(1H)-thione: Substitutes the naphthyl group with a phenyl group, potentially altering its biological activity.
Uniqueness
4-Amino-6-[(naphthalen-2-yl)sulfanyl]quinazoline-2(1H)-thione is unique due to the presence of both the naphthyl sulfanyl group and the amino group, which may confer distinct chemical reactivity and biological activities compared to other quinazoline derivatives.
特性
CAS番号 |
52978-97-9 |
|---|---|
分子式 |
C18H13N3S2 |
分子量 |
335.5 g/mol |
IUPAC名 |
4-amino-6-naphthalen-2-ylsulfanyl-1H-quinazoline-2-thione |
InChI |
InChI=1S/C18H13N3S2/c19-17-15-10-14(7-8-16(15)20-18(22)21-17)23-13-6-5-11-3-1-2-4-12(11)9-13/h1-10H,(H3,19,20,21,22) |
InChIキー |
UAZUKMLXGIJJRM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)SC3=CC4=C(C=C3)NC(=S)N=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


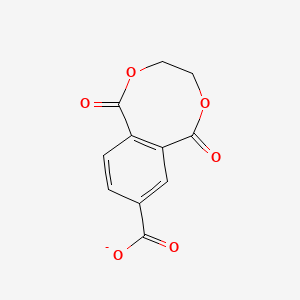
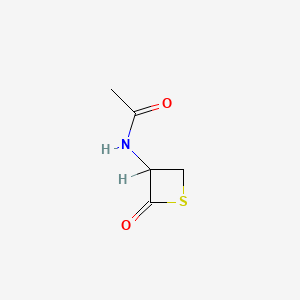
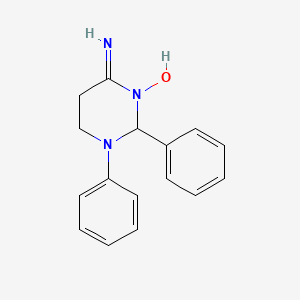
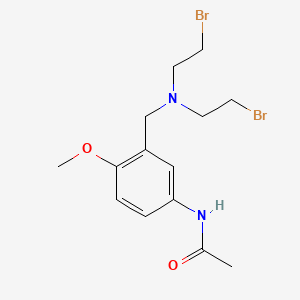
![{4-Methoxy-2-[(prop-2-en-1-yl)oxy]phenyl}(morpholin-4-yl)methanone](/img/structure/B14643081.png)
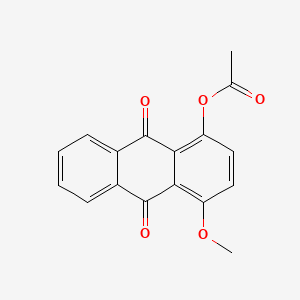
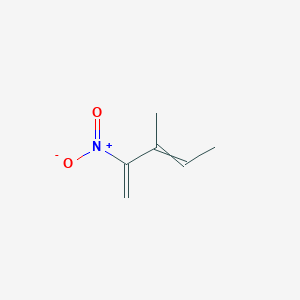
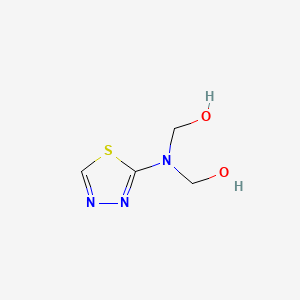
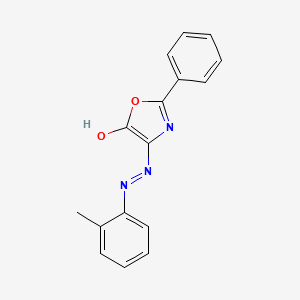
![N-[4-(2-Ethoxyethoxy)-2-nitrophenyl]acetamide](/img/structure/B14643102.png)


![4,4'-{1-[(4-Chlorophenyl)methyl]-1H-1,2,4-triazole-3,5-diyl}dipyridine](/img/structure/B14643121.png)
![4-Chloro-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14643122.png)
